molecular formula C7H9ClN2O2 B8636523 2-Ethyl-4-chloro-5-methoxypyridazine-3(2H)-one CAS No. 186792-11-0

2-Ethyl-4-chloro-5-methoxypyridazine-3(2H)-one

Cat. No. B8636523
M. Wt: 188.61 g/mol
InChI Key: RQYPRFFOKUKUCO-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

The title compound, white crystalline solid, was prepared in accordance with the general method of example 23e by treatment of 4,5-dichloro-2-ethyl-2H-pyridazin-3-one with sodium methoxide in methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:11])[N:4]([CH2:9][CH3:10])[N:5]=[CH:6][C:7]=1Cl.[CH3:12][O-:13].[Na+]>CO>[Cl:1][C:2]1[C:3](=[O:11])[N:4]([CH2:9][CH3:10])[N:5]=[CH:6][C:7]=1[O:13][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)CC)=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(N=CC1OC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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